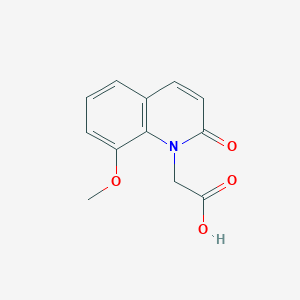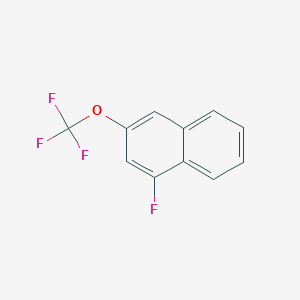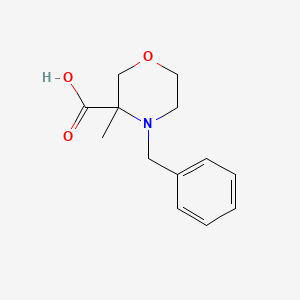
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 8th position and an acetic acid moiety attached to the nitrogen atom of the quinoline ring.
準備方法
合成経路と反応条件
8-メトキシ-2-オキソキノリン-1(2H)-イル)酢酸の合成は、通常、次の手順を伴います。
キノリンコアの形成: キノリンコアは、硫酸と酸化剤の存在下でアニリンとグリセロールを縮合させるSkraup合成などの様々な方法で合成できます。
メトキシ基の導入: メトキシ基は、ヨウ化メチルと炭酸カリウムなどの塩基を用いて、キノリン環の8位のヒドロキシル基をメチル化することで導入できます。
酢酸部分の付加: 酢酸部分は、キノリン環の窒素原子が、臭化酢酸などの適切な酢酸誘導体と塩基性条件下で反応する求核置換反応によって導入できます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化する可能性が高いです。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
8-メトキシ-2-オキソキノリン-1(2H)-イル)酢酸は、次のような様々な化学反応を起こす可能性があります。
酸化: メトキシ基は、過マンガン酸カリウムなどの酸化剤を用いてヒドロキシル基に酸化できます。
還元: キノリン環のカルボニル基は、水素化ホウ素ナトリウムなどの還元剤を用いてヒドロキシル基に還元できます。
置換: 酢酸部分は、カルボキシル基をそれぞれアルコールまたはアミンを用いてエステルまたはアミドに変換できる求核置換反応に参加できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ジシクロヘキシルカルボジイミド(DCC)などの脱水剤の存在下でのアルコールまたはアミン。
主な生成物
酸化: 2-(8-ヒドロキシ-2-オキソキノリン-1(2H)-イル)酢酸。
還元: 2-(8-メトキシ-2-ヒドロキシキノリン-1(2H)-イル)酢酸。
置換: 2-(8-メトキシ-2-オキソキノリン-1(2H)-イル)酢酸のエステルまたはアミド。
4. 科学研究への応用
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして。
生物学: キノリン誘導体の生物活性を研究するためのプローブとして。
医学: 抗菌、抗マラリア、抗癌特性で知られているキノリンコアのために、新しい薬剤の開発における潜在的な用途。
産業: 染料、顔料、その他の工業化学品の合成における可能な用途。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe to study the biological activity of quinoline derivatives.
Medicine: Potential use in the development of new drugs due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.
Industry: Possible use in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
8-メトキシ-2-オキソキノリン-1(2H)-イル)酢酸の作用機序は、その具体的な用途によって異なります。医薬品化学では、酵素、受容体、DNAなどの様々な分子標的に相互作用することがあります。メトキシ基と酢酸基は、これらの標的に対する結合親和性と特異性を高め、望ましい生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2-(8-ヒドロキシ-2-オキソキノリン-1(2H)-イル)酢酸: メトキシ基ではなくヒドロキシル基を持つ類似の構造。
2-(8-メトキシキノリン-1(2H)-イル)酢酸: キノリン環にカルボニル基がない類似の構造。
2-(8-メトキシ-2-オキソキノリン-1(2H)-イル)プロパン酸: 酢酸部分ではなくプロパン酸部分を持つ類似の構造。
独自性
8-メトキシ-2-オキソキノリン-1(2H)-イル)酢酸は、メトキシ基と酢酸部分の両方が存在するため、その類似体と比較して独特の化学的および生物学的特性を付与する可能性があります。
特性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
2-(8-methoxy-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-17-9-4-2-3-8-5-6-10(14)13(12(8)9)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
InChIキー |
YRLZBFNPRKAILT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N(C(=O)C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)



![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)
![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
